molecular formula C18H23N5O2 B2436296 N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320177-96-4

N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2436296
CAS RN: 2320177-96-4
M. Wt: 341.415
InChI Key: QWYQQVRXZFIHRQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the azabicyclooctane family of compounds, which are known to have various biological activities.2.1]octane-8-carboxamide.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to improve cognitive function and enhance memory consolidation.
Biochemical and Physiological Effects:
N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which has been shown to improve cognitive function and enhance memory consolidation. Additionally, it has been found to have minimal effects on other neurotransmitters, which suggests that it may have a high degree of selectivity for the dopamine transporter.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is its high degree of selectivity for the dopamine transporter. This selectivity makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the study of N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. One direction is to further investigate its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, future studies could focus on developing more soluble derivatives of this compound to improve its utility in experimental protocols.

Synthesis Methods

The synthesis of N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves several steps. The first step involves the reaction between 8-azabicyclo[3.2.1]octan-3-one and ethyl bromoacetate to form ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate. The second step involves the reaction between ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate and sodium azide to form ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate azide. The final step involves the reaction between ethyl 8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate azide and 2-ethoxyphenylboronic acid to form N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide.

Scientific Research Applications

N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which has been shown to improve cognitive function and enhance memory consolidation in animal models.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-17-6-4-3-5-16(17)20-18(24)23-13-7-8-14(23)12-15(11-13)22-10-9-19-21-22/h3-6,9-10,13-15H,2,7-8,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYQQVRXZFIHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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